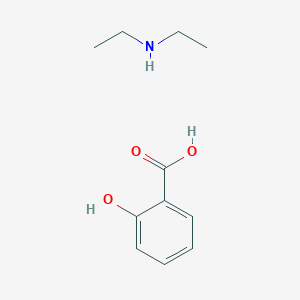

Diethylamine salicylate

Description

Properties

IUPAC Name |

N-ethylethanamine;2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3.C4H11N/c8-6-4-2-1-3-5(6)7(9)10;1-3-5-4-2/h1-4,8H,(H,9,10);5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMKRAUEFASZKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC.C1=CC=C(C(=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20963183 | |

| Record name | 2-Hydroxybenzoic acid--N-ethylethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4419-92-5 | |

| Record name | Diethylamine salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4419-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxybenzoic acid--N-ethylethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylammonium salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.353 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLAMINE SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V7PT38BJU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diethylamine Salicylate: A Comprehensive Technical Guide on Physicochemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the core physicochemical properties and solubility characteristics of diethylamine (B46881) salicylate (B1505791). An active pharmaceutical ingredient (API) utilized for its analgesic and anti-inflammatory properties, a thorough understanding of its physical and chemical attributes is paramount for formulation development, quality control, and pharmacological assessment. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and presents visual representations of its mechanism of action and experimental workflows to support research and development activities.

Physicochemical Properties

Diethylamine salicylate is an organic salt formed from the acid-base reaction between salicylic (B10762653) acid and diethylamine.[1] It typically presents as a white to off-white crystalline powder.[2][3] A comprehensive summary of its key physicochemical properties is presented in Table 1. It is important to note that there are some discrepancies in the reported values for melting point across different sources, which may be attributable to variations in purity or experimental conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₇NO₃ | [3][4][5] |

| Molecular Weight | 211.26 g/mol | [3][4][5] |

| Appearance | White to off-white crystalline powder | [2][3] |

| Melting Point | 92-96°C | [2] |

| 99-102°C | [5] | |

| 120-125°C | [3] | |

| >75°C | [1] | |

| Boiling Point | 336.3°C at 760 mmHg | [5] |

| Density | 1.18 g/cm³ | [2] |

| LogP | 2.09710 | [5] |

| pKa | Data not available |

Solubility Profile

The solubility of this compound is a critical parameter for its formulation, particularly in topical preparations where it is commonly used. There is conflicting information in the public domain regarding its precise solubility in water, with descriptions ranging from "highly soluble" to "slightly soluble"[2] or having "limited solubility". One source provides a quantitative measure of its high solubility in water.[6] The qualitative solubility in various organic solvents has also been reported.

Table 2: Solubility of this compound

| Solvent | Solubility | Source(s) |

| Water | Highly soluble (3 parts in 1 part of water) | |

| Freely soluble | [3] | |

| Slightly soluble / Limited solubility | [2] | |

| Ethanol | Soluble | [2][3] |

| Methanol | Sparingly soluble / Slightly soluble | [3][7] |

| Acetone | Soluble | [2] |

| Chloroform | Slightly soluble | [7] |

| Lipids | Less soluble (1 part in 100 parts of lipids) | [6] |

Mechanism of Action: Cyclooxygenase (COX) Inhibition

The therapeutic effects of this compound as an analgesic and anti-inflammatory agent are attributed to the salicylate moiety.[8] Salicylates function by inhibiting the activity of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[8] Prostaglandins are lipid compounds that mediate inflammation and pain.[8] By reducing prostaglandin (B15479496) production, this compound helps to alleviate pain and inflammation in the targeted area.[8] The diethylamine component is suggested to enhance the percutaneous absorption of the salicylate.[8]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of this compound. These protocols are based on standard laboratory practices and can be adapted to specific equipment and regulatory requirements.

Synthesis of this compound via Direct Neutralization

This protocol describes a common method for synthesizing this compound.

Methodology:

-

Reaction Setup: In a suitable reaction vessel, dissolve salicylic acid in an aqueous solution of diethylamine.

-

Heating: The mixture is then agitated and heated to approximately 60°C for about 20 minutes in a closed vessel.

-

Concentration: The resulting reaction product is concentrated by heating in an open-air environment to evaporate excess water.

-

Crystallization: The concentrated solution is allowed to cool, promoting the crystallization of this compound.

-

Purification: The crystals are collected and purified by recrystallization from a suitable solvent, such as water or alcohol, to yield the final product.

Determination of Melting Point

This protocol outlines a standard method for determining the melting range of a crystalline solid like this compound.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate.

-

Observation: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded. This range is the melting point of the substance. For an initial determination, a rapid heating rate can be used to find an approximate melting point, followed by a slower, more precise measurement.

Determination of Solubility

This protocol provides a general procedure for determining the solubility of a compound like this compound in a given solvent.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached and the solution is saturated.

-

Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

-

Analysis: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. The solubility is then expressed as mass of solute per volume or mass of solvent (e.g., g/100 mL).

Conclusion

This technical guide has consolidated the available data on the physicochemical properties and solubility of this compound. While core properties such as molecular formula and weight are well-established, variations in reported melting points and qualitative solubility descriptions highlight the need for standardized analytical testing to establish definitive specifications. The provided experimental protocols offer a framework for such characterization. The elucidation of its mechanism of action as a COX inhibitor provides a basis for its pharmacological application. This comprehensive overview serves as a valuable resource for professionals engaged in the research and development of formulations containing this compound.

References

- 1. This compound | 4419-92-5 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. jigspharma.com [jigspharma.com]

- 4. This compound | C11H17NO3 | CID 9837223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:4419-92-5 | Chemsrc [chemsrc.com]

- 6. US2596674A - Amine salicylate ointment - Google Patents [patents.google.com]

- 7. Page loading... [wap.guidechem.com]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

An In-depth Technical Guide to the Determination of pKa and Dissociation Constant of Diethylamine Salicylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-dissociation constant (pKa) and the dissociation behavior of diethylamine (B46881) salicylate (B1505791). It includes detailed experimental protocols for the determination of these properties, catering to the needs of researchers and professionals in drug development and chemical analysis.

Core Concepts: pKa and Dissociation of Diethylamine Salicylate

This compound is a salt formed from the reaction of a weak acid, salicylic (B10762653) acid, and a weak base, diethylamine.[1] In an aqueous solution, it dissociates into salicylate and diethylammonium (B1227033) ions. The pKa values of the constituent acid and base are crucial for understanding the behavior of the salt at different pH values.

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka). It is a quantitative measure of the strength of an acid in solution. For a generic acid, HA, the equilibrium and the Ka are defined as:

HA ⇌ H⁺ + A⁻

Ka = ([H⁺][A⁻]) / [HA]

pKa = -log₁₀(Ka)

A lower pKa value indicates a stronger acid, while a higher pKa value for the conjugate acid of a base indicates a stronger base.

Quantitative Data: pKa Values

The relevant pKa values for understanding the dissociation of this compound are those of salicylic acid and the conjugate acid of diethylamine (diethylammonium ion).

| Compound | pKa | Reference |

| Salicylic Acid | ~2.97 | [2] |

| Diethylamine (pKa of conjugate acid) | ~11.09 | [3] |

Note: The reported pKa values can vary slightly depending on the experimental conditions such as temperature, ionic strength, and solvent system.

Dissociation Pathway of this compound

In an aqueous solution, this compound exists in equilibrium with its constituent ions, which in turn are in equilibrium with their protonated/deprotonated forms. The following diagram illustrates this dissociation pathway.

Experimental Protocols for pKa Determination

The pKa values of the acidic (salicylate) and basic (diethylamine) components of this compound can be determined using various analytical techniques. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable methods.[4][5]

Potentiometric Titration

Potentiometric titration is a highly accurate method for pKa determination.[4] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the resulting change in pH.

Experimental Workflow:

Detailed Methodology:

-

Solution Preparation:

-

Prepare a standard solution of this compound (e.g., 0.01 M) in deionized water.

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

-

Instrumentation and Calibration:

-

Use a calibrated pH meter with a combination glass electrode.

-

Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).

-

-

Titration Procedure (for Salicylate pKa):

-

Pipette a known volume of the this compound solution into a beaker.

-

Immerse the pH electrode and a magnetic stirrer in the solution.

-

Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL).

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

-

Titration Procedure (for Diethylammonium pKa):

-

Pipette a fresh, known volume of the this compound solution into a beaker.

-

Add the standardized HCl solution in small, precise increments.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest slope on the curve. This can be more accurately found by plotting the first or second derivative of the titration curve.

-

The pKa is equal to the pH at the half-equivalence point.

-

UV-Vis Spectrophotometry

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.[6] Both salicylic acid and the salicylate ion have distinct absorption spectra.

Experimental Workflow:

Detailed Methodology:

-

Solution Preparation:

-

Prepare a series of buffer solutions with known pH values covering a range that brackets the expected pKa (e.g., from pH 2 to 12).

-

Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

-

Sample Preparation:

-

Prepare a set of solutions by diluting a small, identical aliquot of the stock solution into each of the buffer solutions. Ensure the final concentration is appropriate for UV-Vis analysis.

-

-

Spectrophotometric Measurement:

-

Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).

-

Use the corresponding buffer solution as a blank for each measurement.

-

-

Data Analysis:

-

Identify the wavelengths where the absorbance changes significantly with pH. These correspond to the λmax of the acidic and basic forms of the analyte.

-

Plot the absorbance at a selected wavelength against the pH of the buffer solutions.

-

The resulting data should form a sigmoidal curve.

-

The pKa can be determined as the pH at the inflection point of this curve.

-

Alternatively, the data can be fitted to the Henderson-Hasselbalch equation rearranged for spectrophotometric data: pH = pKa + log([A - A_HA] / [A_A⁻ - A]) where A is the absorbance at a given pH, A_HA is the absorbance of the fully protonated form, and A_A⁻ is the absorbance of the fully deprotonated form.

-

Mechanism of Action and Relevance in Drug Development

This compound is utilized in topical formulations for its analgesic and anti-inflammatory properties.[7] The salicylate component acts as a non-steroidal anti-inflammatory drug (NSAID) by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins, which are mediators of pain and inflammation.[7] The diethylamine moiety can enhance the penetration of salicylate through the skin.[7]

The pKa values of salicylic acid and diethylamine are critical in formulation development. They influence the solubility, stability, and skin permeability of the drug. For effective topical delivery, a balance between the ionized and non-ionized forms of the drug is often desired, as the non-ionized form is generally more permeable through the lipid membranes of the skin.

Conclusion

The determination of the pKa and an understanding of the dissociation constant are fundamental to the physicochemical characterization of this compound. This guide has provided the theoretical background, relevant pKa data, and detailed experimental protocols for potentiometric titration and UV-Vis spectrophotometry. The application of these methods will enable researchers and drug development professionals to accurately assess the properties of this compound, facilitating the development of effective and stable pharmaceutical formulations.

References

- 1. This compound Research Compound [benchchem.com]

- 2. quora.com [quora.com]

- 3. Diethylamine | (C2H5)2NH | CID 8021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmaguru.co [pharmaguru.co]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

An In-depth Technical Guide to the Thermal Degradation Pathway of Diethylamine Salicylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal degradation pathway of diethylamine (B46881) salicylate (B1505791), a compound commonly used in pharmaceutical formulations for its analgesic and anti-inflammatory properties. Due to the limited availability of direct experimental studies on its thermal decomposition in publicly accessible literature, this document presents a scientifically plausible degradation pathway based on the known thermal behavior of its constituent components—salicylic (B10762653) acid and diethylamine—and related chemical principles. This guide also includes detailed, adaptable experimental protocols for investigating the thermal stability of diethylamine salicylate using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Gas Chromatography-Mass Spectrometry (GC-MS). The information herein is intended to serve as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of pharmaceuticals containing this compound.

Introduction

This compound is an amine salt formed from the reaction of salicylic acid, a well-known nonsteroidal anti-inflammatory drug (NSAID), and diethylamine, an organic base.[1][2] Its therapeutic efficacy is attributed to the salicylate moiety, while the diethylamine component may enhance its penetration through the skin in topical formulations.[3] Understanding the thermal stability and degradation pathways of active pharmaceutical ingredients (APIs) like this compound is critical for ensuring drug product quality, safety, and efficacy.[3] Thermal degradation can lead to a loss of potency, the formation of potentially toxic impurities, and changes in the physicochemical properties of the drug product.[3]

Forced degradation studies, which involve subjecting the drug substance to stress conditions such as heat, are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[3][4] This guide outlines a proposed thermal degradation pathway for this compound and provides the necessary experimental framework for its investigation.

Proposed Thermal Degradation Pathway

The thermal degradation of this compound is likely to be a multi-step process. The initial step is the dissociation of the salt into its constituent acid and base, followed by the individual degradation of these components and potentially their interaction at elevated temperatures.

Initial Dissociation

Upon heating, the ionic bond between the salicylate anion and the diethylammonium (B1227033) cation is expected to break, leading to the formation of salicylic acid and diethylamine. This is a common thermal behavior for amine salts of carboxylic acids.[5][6]

Degradation of Salicylic Acid

Salicylic acid is known to be thermally unstable and can undergo decarboxylation at elevated temperatures to yield phenol (B47542) and carbon dioxide.[7] This reaction is a primary degradation pathway for salicylic acid.

Degradation of Diethylamine

The thermal decomposition of diethylamine has been studied and is known to produce a mixture of smaller molecules. The primary products are reported to be methane (B114726) and nitrogen.[8][9] It is noteworthy that the formation of hydrogen cyanide is not a significant pathway in the uncatalyzed thermal decomposition of diethylamine.[8]

Amide Formation

A competing reaction to the dissociation and individual degradation is the direct condensation of salicylic acid and diethylamine at elevated temperatures to form N,N-diethylsalicylamide and water. The formation of amides from the heating of amine salts of carboxylic acids, particularly with primary and secondary amines, is a known reaction pathway.[5]

A visual representation of the proposed thermal degradation pathway is provided below.

References

- 1. Diethylamine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijrpp.com [ijrpp.com]

- 5. US3944598A - Production of amine salts of carboxylic acids - Google Patents [patents.google.com]

- 6. US5227483A - Process for recovery of amines and volatile acids from amine salts - Google Patents [patents.google.com]

- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide: Photodegradation of Diethylamine Salicylate Under UV Light

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the photodegradation of diethylamine (B46881) salicylate (B1505791) when exposed to ultraviolet (UV) light. Diethylamine salicylate, a salt of salicylic (B10762653) acid and diethylamine, is utilized in topical analgesic formulations. Its stability under photolytic stress is a critical parameter in drug development, influencing formulation, packaging, and shelf-life. This document details the anticipated photodegradation products, outlines experimental protocols for their identification and quantification, and presents a putative degradation pathway. The information is synthesized from studies on this compound and structurally related compounds, offering a predictive guide for researchers in the absence of a complete, direct study on this specific salt.

Introduction

This compound is known to be sensitive to light, a characteristic that necessitates a thorough understanding of its photodegradation profile for pharmaceutical development.[1] The molecule is composed of two key moieties: the salicylate anion and the diethylammonium (B1227033) cation. Both are susceptible to degradation under UV irradiation, potentially leading to a loss of efficacy and the formation of unknown, and possibly harmful, impurities.

Forced degradation studies, including photostability testing, are a regulatory requirement to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[2][3][4] This guide will explore the likely degradation pathways of both the salicylate and diethylamine components of this compound and provide a framework for conducting experimental investigations.

Predicted Photodegradation Products

Based on studies of structurally similar compounds, the photodegradation of this compound is expected to yield products from both the salicylate and diethylamine moieties.

Degradation of the Salicylate Moiety

The photodegradation of salicylic acid and its derivatives, such as choline (B1196258) salicylate, has been shown to proceed via hydroxylation of the aromatic ring.[5][6] Therefore, the primary photodegradation products of the salicylate portion of this compound are predicted to be 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid .

Degradation of the Diethylamine Moiety

The photo-oxidation of secondary amines like diethylamine can result in a variety of products. Atmospheric degradation studies of dimethylamine, a closely related compound, have identified products such as N-methyl methanimine , N-methyl formamide , and N,N-dimethyl formamide .[5] While these studies were conducted in the gas phase, they provide insight into the potential oxidative degradation pathways of the diethylamine cation in solution under UV irradiation, which may involve the formation of imines and amides. It is also known that aqueous solutions of diethylamine can slowly turn brown upon exposure to oxygen and light, suggesting the formation of N-oxides and nitroso compounds.

Experimental Protocols

A comprehensive investigation into the photodegradation of this compound requires a well-defined experimental setup. The following protocols are based on established methodologies for forced degradation studies of pharmaceutical compounds.

Photostability Study Protocol

This protocol outlines the steps for subjecting a this compound solution to UV irradiation to induce degradation.

Objective: To generate photodegradation products of this compound for identification and to determine the kinetics of its degradation.

Materials:

-

This compound reference standard

-

High-purity solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution)

-

Photostability chamber equipped with a UV lamp (e.g., xenon or mercury lamp) capable of emitting controlled wavelengths and intensities.

-

Quartz cuvettes or reaction vessels transparent to UV light.

-

Magnetic stirrer and stir bars.

-

Calibrated radiometer to measure UV light intensity.

-

HPLC or UPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS/MS).

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

-

Irradiation:

-

Transfer a specific volume of the stock solution into a quartz reaction vessel.

-

Place the vessel in the photostability chamber at a controlled temperature.

-

Expose the solution to a defined UV wavelength (e.g., 254 nm or a broad spectrum simulating sunlight) with a constant and measured intensity.

-

Continuously stir the solution during irradiation to ensure homogeneity.

-

-

Sampling: Withdraw aliquots of the sample at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).

-

Sample Analysis: Immediately analyze the withdrawn samples by a stability-indicating UPLC-MS/MS method to quantify the remaining this compound and to identify and quantify the degradation products.

-

Control Sample: A control sample, protected from light, should be stored under the same temperature conditions and analyzed at the same time points.

UPLC-MS/MS Analytical Method for Product Identification and Quantification

Objective: To separate, identify, and quantify this compound and its photodegradation products.

Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

-

Mobile Phase: A gradient elution using:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

-

PDA Detection: 200-400 nm.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: ESI positive and negative modes to detect a wide range of products.

-

Scan Mode: Full scan for initial product discovery and product ion scan (MS/MS) for structural elucidation.

-

Multiple Reaction Monitoring (MRM): For quantitative analysis of the parent drug and identified degradation products.

Quantitative Data

The following tables summarize hypothetical quantitative data that could be obtained from a photodegradation study as described above. These tables are for illustrative purposes to demonstrate how the data should be presented.

Table 1: Degradation of this compound Under UV Light (254 nm)

| Time (hours) | This compound Concentration (µg/mL) | % Degradation |

| 0 | 1000 | 0 |

| 1 | 950 | 5 |

| 2 | 890 | 11 |

| 4 | 780 | 22 |

| 8 | 610 | 39 |

| 12 | 450 | 55 |

| 24 | 220 | 78 |

Table 2: Formation of Predicted Photodegradation Products

| Time (hours) | 2,3-Dihydroxybenzoic Acid (µg/mL) | 2,5-Dihydroxybenzoic Acid (µg/mL) | Putative Diethylamine Degradant 1 (Area Units) | Putative Diethylamine Degradant 2 (Area Units) |

| 0 | 0 | 0 | 0 | 0 |

| 1 | 15 | 25 | 5,000 | 2,000 |

| 2 | 32 | 48 | 11,000 | 4,500 |

| 4 | 65 | 95 | 23,000 | 9,000 |

| 8 | 110 | 160 | 40,000 | 18,000 |

| 12 | 155 | 220 | 55,000 | 25,000 |

| 24 | 210 | 300 | 70,000 | 35,000 |

Visualizations

Experimental Workflow

References

- 1. Photodegradation of polycyclic aromatic hydrocarbons on soil surface: Kinetics and quantitative structure-activity relationship (QSAR) model development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sibran.ru [sibran.ru]

- 3. researchgate.net [researchgate.net]

- 4. Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nilu.com [nilu.com]

- 6. researchgate.net [researchgate.net]

Diethylamine Salicylate as a Cyclooxygenase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Cyclooxygenase and Salicylate (B1505791) Inhibition

The cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are the primary targets of NSAIDs.[3] There are two main isoforms of this enzyme:

-

COX-1: A constitutively expressed enzyme found in most tissues, responsible for the production of prostaglandins (B1171923) that mediate essential homeostatic functions such as protecting the gastric mucosa and supporting platelet aggregation.[3]

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[3] The prostaglandins produced by COX-2 are major contributors to inflammation, pain, and fever.[2]

The anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal disturbances, are often linked to the inhibition of COX-1.[3]

Salicylates, including diethylamine (B46881) salicylate, are known to exert their anti-inflammatory effects through the inhibition of COX enzymes.[1][4] However, unlike acetylsalicylic acid (aspirin), which irreversibly acetylates and inactivates COX, other salicylates like salicylic (B10762653) acid act as reversible inhibitors.[5] Notably, salicylic acid has been shown to be a relatively weak direct inhibitor of both COX-1 and COX-2 activity in vitro.[6][7] Its anti-inflammatory effects may also be attributed to the suppression of COX-2 gene expression.[4][8]

Mechanism of Action of Diethylamine Salicylate

The mechanism of action of this compound is twofold, involving both pharmacokinetic and pharmacodynamic processes.

-

Enhanced Skin Penetration: The diethylamine salt formulation increases the lipophilicity and permeability of the salicylate, allowing for effective absorption through the skin to the target tissues.[1]

-

COX Inhibition: Upon absorption, the salicylate moiety acts as a competitive inhibitor of the COX enzymes.[1][2] By binding to the active site of COX, it prevents the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), the precursor for various prostaglandins and thromboxanes.[3] This leads to a reduction in the local concentration of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation.[1]

The following diagram illustrates the signaling pathway of arachidonic acid metabolism and the inhibitory action of this compound.

Quantitative Analysis of COX Inhibition

A critical aspect of characterizing a COX inhibitor is the determination of its half-maximal inhibitory concentration (IC50) for both COX-1 and COX-2. This provides a quantitative measure of the drug's potency and selectivity. While specific IC50 values for this compound are not currently available in published literature, the following table presents known IC50 values for other salicylates and common NSAIDs for comparative purposes.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference(s) |

| This compound | Not Reported | Not Reported | Not Reported | |

| Sodium Salicylate | >100 (weak inhibition) | ~5 µg/mL (indirectly measured) | Not Applicable | [6] |

| Aspirin (B1665792) | 3.57 | 29.3 | 0.12 | [9] |

| Ibuprofen | 2.19 | Not Reported | Not Reported | [10] |

| Diclofenac | 0.611 | 0.63 | 0.97 | [9] |

| Celecoxib | >50 | 0.129 | >387.6 | [11] |

Note: IC50 values can vary depending on the specific experimental conditions, including the source of the enzyme (e.g., ovine, human), substrate concentration, and the assay methodology employed.

Experimental Protocols for Determining COX Inhibition

To determine the IC50 values of this compound for COX-1 and COX-2, several in vitro assays can be employed. The following provides a detailed methodology for a common approach.

In Vitro Colorimetric COX Inhibitor Screening Assay

This assay measures the peroxidase activity of COX. The peroxidase component of the enzyme catalyzes the oxidation of a chromogenic substrate, and the resulting color change can be measured spectrophotometrically. The inhibition of this reaction is proportional to the inhibition of COX activity.

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme

-

Arachidonic Acid (substrate)

-

Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

This compound (test inhibitor)

-

Reference Inhibitors (e.g., Ibuprofen, Celecoxib)

-

96-well microplate

-

Microplate reader

Experimental Workflow:

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. A range of concentrations for this compound should be prepared by serial dilution.

-

Assay Plate Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

-

Inhibitor Addition: Add the various concentrations of this compound, a reference inhibitor, or vehicle control to the appropriate wells.

-

Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Reaction Incubation: Incubate the plate for a defined period (e.g., 10-20 minutes) at 37°C.

-

Measurement: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

LC-MS/MS-Based COX Inhibition Assay

A more direct and highly sensitive method involves the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the production of a specific prostaglandin, such as prostaglandin E2 (PGE2).

Procedure Outline:

-

The assay is set up similarly to the colorimetric assay, with the incubation of the COX enzyme, inhibitor, and arachidonic acid.

-

The reaction is terminated, and the prostaglandins are extracted from the reaction mixture.

-

The extracted prostaglandins are then analyzed and quantified using LC-MS/MS.

-

The IC50 values are calculated based on the reduction in PGE2 production at different inhibitor concentrations.[12]

Conclusion

This compound is an effective topical anti-inflammatory agent whose mechanism of action is predicated on the inhibition of COX enzymes by its salicylate component. While it is understood to reduce the synthesis of pro-inflammatory prostaglandins, precise quantitative data on its inhibitory potency and selectivity for COX-1 and COX-2 are lacking in the current scientific literature. The experimental protocols detailed in this guide provide a clear path for researchers to determine these crucial parameters. Further investigation into the direct COX inhibitory activity of this compound will provide a more complete understanding of its pharmacological profile and could inform the development of future topical NSAID therapies.

References

- 1. ijrpr.com [ijrpr.com]

- 2. What is the mechanism of Sodium Salicylate? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Diethylamine Salicylate: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the spectroscopic characterization of diethylamine (B46881) salicylate (B1505791) (CAS: 4419-92-5), a compound of significant interest for its analgesic and anti-inflammatory properties.[1][2] The document focuses on two primary analytical techniques: Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy. It includes detailed experimental protocols, a summary of expected spectral data, and logical workflows for analysis. This guide is intended to serve as a practical resource for the qualitative and quantitative analysis of diethylamine salicylate in research and quality control environments.

Introduction to this compound

This compound is an organic salt formed from the acid-base reaction between salicylic (B10762653) acid and diethylamine.[1] It possesses the molecular formula C₁₁H₁₇NO₃ and a molecular weight of approximately 211.26 g/mol .[3][4][5] The compound typically appears as a white to off-white crystalline powder with a melting point reported in the range of 92-102°C.[4][5] Its utility is primarily in topical pharmaceutical formulations, where the salicylate moiety acts as a cyclooxygenase (COX) enzyme inhibitor to reduce inflammation and pain.[1][2] Accurate spectroscopic characterization is crucial for confirming its identity, purity, and stability in drug development and manufacturing.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for analyzing compounds containing chromophores—parts of a molecule that absorb light in the UV-visible range. In this compound, the chromophore is the salicylate component, specifically the benzene (B151609) ring conjugated with the carboxyl and hydroxyl groups. The diethylamine portion of the salt does not exhibit significant absorption in the 200-400 nm range. Therefore, the UV-Vis spectrum of this compound is expected to be nearly identical to that of salicylic acid.

Quantitative Data

The electronic absorption maxima (λmax) for the salicylate chromophore are well-documented. The expected absorption peaks for this compound, based on data for salicylic acid in various solvents, are summarized below.

| Solvent | λmax 1 (nm) | λmax 2 (nm) | Molar Absorptivity (ε) | Reference |

| Methanol | ~234 nm | ~302 nm | Not Specified | |

| Generic | ~237 nm | ~296 nm | Not Specified | [6] |

Table 1: Expected UV-Visible Absorption Maxima for this compound.

Experimental Protocol: UV-Vis Spectroscopy

This protocol outlines the determination of the UV-Vis absorption spectrum of this compound.

-

Solvent Selection: Choose a UV-grade solvent in which the compound is soluble, such as ethanol, methanol, or a buffered aqueous solution. Acetonitrile is also a suitable choice.[6]

-

Preparation of Stock Solution: Accurately weigh approximately 100 mg of this compound and dissolve it in the selected solvent in a 100 mL volumetric flask to create a 1 mg/mL stock solution.

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to achieve concentrations within the linear range of the spectrophotometer (e.g., 2-30 µg/mL).[6]

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to stabilize (typically 15-20 minutes).

-

Set the wavelength range for scanning, for example, from 400 nm down to 200 nm.

-

-

Measurement:

-

Fill a quartz cuvette with the solvent to be used as the blank and perform a baseline correction.

-

Rinse the cuvette with the sample solution before filling it.

-

Record the absorbance spectrum for each prepared working solution.

-

Identify the wavelengths of maximum absorbance (λmax).

-

Analysis Workflow

The logical flow for performing a UV-Vis analysis is depicted below.

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. An IR spectrum provides a unique "molecular fingerprint" based on the vibrational frequencies of chemical bonds. For this compound, IR spectroscopy can confirm the presence of the hydroxyl, carboxylate, aromatic, and ammonium (B1175870) functional groups.

Quantitative Data

While a full spectrum is required for complete identification, the characteristic vibrational frequencies for the key functional groups in this compound are predictable. Public databases confirm the availability of an FTIR spectrum for this compound, typically acquired using a KBr wafer technique.[3][7]

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenolic Hydroxyl | O-H stretch | 3200 - 2500 | Broad |

| Ammonium | N-H stretch | 3200 - 2700 | Broad, Overlaps with O-H |

| Aromatic C-H | C-H stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | C-H stretch | 2980 - 2850 | Medium-Strong |

| Carboxylate | C=O stretch (asymmetric) | 1610 - 1550 | Strong |

| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium-Strong (multiple bands) |

| Carboxylate | C=O stretch (symmetric) | 1420 - 1300 | Strong |

| Phenolic C-O | C-O stretch | ~1250 | Strong |

Table 2: Expected Characteristic IR Absorption Bands for this compound.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

This protocol describes the preparation of a potassium bromide (KBr) pellet for solid-state FTIR analysis.

-

Sample Preparation:

-

Weigh approximately 1-2 mg of this compound.

-

Weigh approximately 100-200 mg of dry, spectroscopy-grade KBr powder.

-

Thoroughly grind the sample and KBr together using an agate mortar and pestle until a fine, homogeneous powder is obtained. The mixture should have a consistent, slightly opaque appearance.

-

-

Pellet Formation:

-

Transfer a small amount of the powdered mixture into a pellet press die.

-

Ensure the powder is evenly distributed.

-

Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

-

-

Instrument Setup:

-

Turn on the FTIR spectrometer and allow it to perform its startup checks.

-

Place the empty sample holder in the beam path and record a background spectrum. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

-

-

Measurement:

-

Mount the KBr pellet containing the sample in the sample holder and place it in the spectrometer.

-

Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Process the resulting spectrum to identify the wavenumbers of the major absorption bands.

-

Compare the observed peaks with the expected frequencies for the functional groups in this compound.

-

Analysis Workflow

The workflow for solid-state IR analysis using the KBr method is outlined below.

Caption: Workflow for FTIR Spectroscopic Analysis (KBr Method).

Conclusion

The spectroscopic characterization of this compound by UV-Vis and IR methods provides a robust framework for its identification and quality assessment. UV-Vis spectroscopy is primarily used for quantitative analysis, leveraging the strong absorbance of the salicylate chromophore. IR spectroscopy offers a detailed qualitative fingerprint, confirming the presence of all key functional groups and thus verifying the molecular structure. The protocols and data presented in this guide serve as a comprehensive resource for scientists and professionals engaged in the analysis of this pharmaceutically important compound.

References

- 1. This compound Research Compound [benchchem.com]

- 2. CAS 4419-92-5: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C11H17NO3 | CID 9837223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. This compound | CAS#:4419-92-5 | Chemsrc [chemsrc.com]

- 6. archives.ijper.org [archives.ijper.org]

- 7. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Analysis of Diethylamine Salicylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of diethylamine (B46881) salicylate (B1505791). It is designed to serve as a practical resource for researchers, scientists, and professionals in drug development who are engaged in the characterization and quality control of this active pharmaceutical ingredient. This document outlines detailed experimental protocols, presents synthesized quantitative NMR data in a structured format, and includes visualizations of the molecular structure and analytical workflow to facilitate a deeper understanding of the application of NMR spectroscopy to this compound.

Introduction

Diethylamine salicylate is an organic salt formed from the reaction of salicylic (B10762653) acid, a well-known non-steroidal anti-inflammatory drug (NSAID), and diethylamine, an organic base. The resulting compound is used in topical analgesic preparations for the relief of musculoskeletal pain and inflammation. Accurate and precise analytical methods are crucial for ensuring the quality, purity, and stability of this compound in pharmaceutical formulations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantitative analysis of organic molecules.[1][2] It provides detailed information about the chemical structure, including the connectivity of atoms and the composition of mixtures. Quantitative NMR (qNMR) has emerged as a valuable primary analytical method for determining the potency and purity of active pharmaceutical ingredients without the need for a specific reference standard for the analyte.[3][4][5]

This guide focuses on the application of ¹H and ¹³C NMR spectroscopy for the comprehensive analysis of this compound.

Chemical Structure and Atom Numbering for NMR Assignment

The chemical structure of this compound consists of a salicylate anion and a diethylammonium (B1227033) cation. For the purpose of NMR spectral assignment, the atoms are numbered as illustrated in the diagram below.

Quantitative NMR Data

The following tables summarize the synthesized ¹H and ¹³C NMR spectral data for this compound. This data is based on established chemical shift values for salicylic acid, diethylamine, and related salicylate esters, and serves as a representative guide for spectral interpretation. The spectra are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm in a suitable deuterated solvent such as DMSO-d₆ or CDCl₃.

Table 1: ¹H NMR Data for this compound (500 MHz, DMSO-d₆)

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H6 | 7.85 | dd | 7.8, 1.7 | 1H | Aromatic Proton |

| H4 | 7.42 | ddd | 8.5, 7.3, 1.7 | 1H | Aromatic Proton |

| H3 | 6.90 | d | 8.5 | 1H | Aromatic Proton |

| H5 | 6.88 | t | 7.3 | 1H | Aromatic Proton |

| OH | 11.5 (broad) | s | - | 1H | Phenolic Hydroxyl |

| NH₂⁺ | 9.5 (broad) | s | - | 2H | Ammonium Protons |

| H11, H13 | 3.05 | q | 7.3 | 4H | Methylene Protons (-CH₂-) |

| H12, H14 | 1.25 | t | 7.3 | 6H | Methyl Protons (-CH₃) |

dd = doublet of doublets, ddd = doublet of doublet of doublets, d = doublet, t = triplet, q = quartet, s = singlet

Table 2: ¹³C NMR Data for this compound (125 MHz, DMSO-d₆)

| Atom Number | Chemical Shift (δ, ppm) | Assignment |

| C7 | 172.5 | Carbonyl Carbon (COO⁻) |

| C2 | 161.0 | Aromatic Carbon (C-OH) |

| C6 | 134.5 | Aromatic Carbon (CH) |

| C4 | 129.8 | Aromatic Carbon (CH) |

| C1 | 118.5 | Aromatic Carbon (ipso-COO⁻) |

| C5 | 117.2 | Aromatic Carbon (CH) |

| C3 | 116.0 | Aromatic Carbon (CH) |

| C11, C13 | 41.5 | Methylene Carbons (-CH₂-) |

| C12, C14 | 11.8 | Methyl Carbons (-CH₃) |

Experimental Protocols

A detailed and robust experimental protocol is essential for obtaining high-quality, reproducible NMR data for both qualitative and quantitative analysis.

4.1. Sample Preparation

-

Analyte and Standard Weighing: Accurately weigh approximately 15-20 mg of this compound into a clean, dry NMR tube. For quantitative analysis (qNMR), also accurately weigh 5-10 mg of a suitable internal standard (e.g., maleic acid, 1,4-dioxane) into the same tube. The internal standard should have signals that do not overlap with the analyte signals.

-

Solvent Addition: Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) to the NMR tube. Ensure the solvent is of high purity and from a sealed ampoule to minimize water content.

-

Dissolution: Cap the NMR tube and vortex or gently agitate until the sample and internal standard are completely dissolved. A brief sonication may be used if necessary.

-

Transfer: Transfer the solution to the NMR spectrometer for analysis. Allow the sample to equilibrate to the magnet's temperature for at least 5 minutes before data acquisition.

4.2. NMR Data Acquisition

The following parameters are recommended for a 500 MHz spectrometer.

¹H NMR Spectroscopy (Qualitative and Quantitative):

-

Pulse Program: A standard 90° pulse sequence (e.g., 'zg30' on Bruker systems).

-

Spectral Width: 12-16 ppm (e.g., -2 to 14 ppm).

-

Acquisition Time (AQ): ≥ 3 seconds to ensure adequate digitization of the FID.

-

Relaxation Delay (D1): For quantitative analysis, D1 should be at least 5 times the longest T₁ relaxation time of any proton being quantified (typically 15-30 seconds for small molecules). For routine qualitative spectra, a D1 of 1-2 seconds is sufficient.

-

Number of Scans (NS): 8-16 scans for qualitative analysis. For qNMR, increase to 64 or more scans to achieve a high signal-to-noise ratio (S/N > 250:1).

-

Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:

-

Pulse Program: A standard proton-decoupled pulse sequence with a 30° or 45° pulse angle (e.g., 'zgpg30' on Bruker systems) to reduce relaxation delays.

-

Spectral Width: 220-240 ppm (e.g., -10 to 230 ppm).

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds for qualitative spectra. For quantitative ¹³C NMR (less common), inverse-gated decoupling and a long D1 (≥ 60 s) are required to suppress NOE effects.

-

Number of Scans (NS): 1024 or more scans are typically required due to the low natural abundance and sensitivity of the ¹³C nucleus.

4.3. Data Processing and Analysis

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the FID and perform a Fourier transform.

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption peaks. Apply an automatic baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the residual solvent signal to its known value (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or the internal TMS signal to 0.00 ppm.

-

Integration: For ¹H NMR, integrate the signals corresponding to the analyte and the internal standard (if used). Ensure integration regions are wide enough to encompass the entire signal, including any ¹³C satellites.

-

Purity Calculation (qNMR): The purity of the analyte can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

-

Visualization of Experimental Workflow

The general workflow for the NMR analysis of this compound is depicted below.

Conclusion

This technical guide provides a framework for the NMR analysis of this compound, a key component in many pharmaceutical products. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The provided tables of synthesized spectral data offer a valuable reference for signal assignment and structural confirmation. The visualized workflow further clarifies the logical steps involved in a comprehensive NMR analysis. The application of these NMR techniques will ensure the accurate identification, characterization, and quantification of this compound, thereby supporting drug development and quality assurance efforts.

References

An In-depth Technical Guide to the Crystal Structure and Polymorphism Studies of Diethylamine Salicylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the methodologies used to study the crystal structure and polymorphism of diethylamine (B46881) salicylate (B1505791). It is intended for a technical audience in the fields of pharmaceutical sciences and drug development. The experimental protocols described are generalized best practices and may require optimization for specific laboratory conditions and equipment.

Introduction

Diethylamine salicylate is an active pharmaceutical ingredient (API) known for its analgesic and anti-inflammatory properties, primarily used in topical formulations for the relief of musculoskeletal pain.[1][2] The solid-state properties of an API, including its crystal structure and potential for polymorphism, are critical parameters that can influence its stability, solubility, bioavailability, and manufacturability. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a crucial consideration in drug development. Different polymorphs can exhibit distinct physicochemical properties.[3][4]

Despite its long-standing use, detailed public-domain information specifically characterizing the crystal structure and polymorphic forms of this compound is notably scarce. This guide, therefore, serves a dual purpose: to consolidate the known physicochemical properties of this compound and to provide a comprehensive set of standardized experimental protocols for researchers seeking to undertake a thorough investigation of its solid-state characteristics. Adherence to these methodologies will enable the generation of robust and reliable data essential for regulatory submissions and for ensuring product quality and consistency.

Physicochemical Properties of this compound

A summary of the available quantitative data for this compound is presented in Table 1. This information has been compiled from various chemical and pharmaceutical databases.

Table 1: Physicochemical Data of this compound

| Property | Value | References |

| Molecular Formula | C₁₁H₁₇NO₃ | [1][5][6] |

| Molecular Weight | 211.26 g/mol | [1][6] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 92-96°C, 99-102°C, 120-125°C | [1][5][6] |

| Solubility | Soluble in water, ethanol, and acetone; slightly soluble in chloroform. | [1][2][5][7][8] |

| CAS Number | 4419-92-5 | [1][6][9][8][10] |

Note: The variation in the reported melting point suggests the possibility of different polymorphic forms or the presence of impurities.

Experimental Protocols for Crystal Structure and Polymorphism Studies

The following sections detail the standard experimental methodologies for the comprehensive characterization of the crystal structure and polymorphism of a pharmaceutical compound like this compound.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid.

-

Objective: To determine the unit cell parameters, space group, and atomic coordinates of a single crystal of this compound.

-

Methodology:

-

Crystal Growth: Grow single crystals of this compound suitable for diffraction (typically 0.1-0.5 mm in each dimension). This can be achieved by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, acetone, or water), slow cooling of a saturated solution, or vapor diffusion.

-

Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

-

Data Collection: Mount the goniometer on the diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data at various orientations.

-

Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell and space group. The atomic structure is then solved and refined using specialized software to obtain the final crystal structure.

-

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a primary tool for identifying crystalline phases and analyzing polymorphism.[11][12][13][14][15]

-

Objective: To obtain a characteristic diffraction pattern for a powder sample of this compound, which serves as a fingerprint for a specific crystalline form.

-

Methodology:

-

Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder.

-

Data Acquisition: The sample is placed in the diffractometer, and a monochromatic X-ray beam is directed at the sample. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed. The peak positions and relative intensities are characteristic of a particular polymorph.

-

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time.[16][17][18][19]

-

Objective: To identify and characterize thermal events such as melting, crystallization, and solid-solid phase transitions, which are indicative of polymorphism.

-

Methodology:

-

Sample Preparation: A few milligrams of the sample are accurately weighed into an aluminum pan, which is then hermetically sealed.

-

Thermal Program: The sample and a reference pan are placed in the DSC furnace. The temperature is ramped at a controlled rate (e.g., 10°C/min).

-

Data Analysis: The heat flow is recorded as a function of temperature. Endothermic events (e.g., melting) and exothermic events (e.g., crystallization) appear as peaks in the DSC thermogram. The peak temperature and enthalpy of the transition provide valuable information about the polymorphic form.

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[20][21][22][23][24]

-

Objective: To assess the thermal stability of this compound and to identify the presence of solvates or hydrates.

-

Methodology:

-

Sample Preparation: A small amount of the sample is placed in a tared TGA pan.

-

Thermal Program: The sample is heated in a controlled atmosphere (e.g., nitrogen) at a constant rate.

-

Data Analysis: The mass of the sample is continuously recorded. A weight loss at temperatures below the decomposition point can indicate the loss of solvent or water, suggesting the presence of a solvate or hydrate.

-

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like FT-IR and Raman are sensitive to the molecular environment and can be used to differentiate between polymorphs.[25][26][27][28][29]

-

Objective: To obtain the vibrational spectrum of this compound, which can serve as a fingerprint to distinguish between different crystalline forms.

-

Methodology:

-

Sample Preparation: For FT-IR, the sample can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. For Raman spectroscopy, the powder sample is typically placed directly in the path of the laser.

-

Data Acquisition: An infrared or laser beam is directed at the sample, and the transmitted/reflected or scattered light is analyzed to generate a spectrum.

-

Data Analysis: The positions, intensities, and shapes of the vibrational bands are compared. Differences in the spectra of different samples can indicate the presence of different polymorphs due to variations in intermolecular interactions.

-

Hot-Stage Microscopy (HSM)

HSM allows for the visual observation of a sample as it is heated or cooled.[30][31][32][33][34]

-

Objective: To visually observe thermal transitions such as melting, recrystallization, and desolvation.

-

Methodology:

-

Sample Preparation: A small amount of the crystalline sample is placed on a microscope slide on the hot stage.

-

Thermal Program: The sample is heated at a controlled rate while being observed under a polarized light microscope.

-

Data Analysis: Changes in the sample's appearance, such as melting, changes in birefringence, or crystal habit transformation, are recorded as a function of temperature.

-

Visualizations

The following diagrams illustrate the general workflow for the characterization of a crystalline pharmaceutical compound.

References

- 1. This compound - High Purity (99%) API at Best Price, Exporter & Supplier [jigspharma.com]

- 2. CAS 4419-92-5: this compound | CymitQuimica [cymitquimica.com]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. tricliniclabs.com [tricliniclabs.com]

- 5. nbinno.com [nbinno.com]

- 6. echemi.com [echemi.com]

- 7. US2596674A - Amine salicylate ointment - Google Patents [patents.google.com]

- 8. Page loading... [guidechem.com]

- 9. This compound | C11H17NO3 | CID 9837223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | CAS#:4419-92-5 | Chemsrc [chemsrc.com]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. particle.dk [particle.dk]

- 14. researchgate.net [researchgate.net]

- 15. Pharmaceutical polymorph screening | Malvern Panalytical [malvernpanalytical.com]

- 16. researchgate.net [researchgate.net]

- 17. thermalsupport.com [thermalsupport.com]

- 18. perkinelmer.com.ar [perkinelmer.com.ar]

- 19. tainstruments.com [tainstruments.com]

- 20. veeprho.com [veeprho.com]

- 21. etamu.edu [etamu.edu]

- 22. Thermal Analysis in the Pharmaceutical Industry - TA Instruments [tainstruments.com]

- 23. epfl.ch [epfl.ch]

- 24. mt.com [mt.com]

- 25. contractpharma.com [contractpharma.com]

- 26. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 27. alfatestlab.com [alfatestlab.com]

- 28. photonics.com [photonics.com]

- 29. spectroscopyonline.com [spectroscopyonline.com]

- 30. Hot Stage Microscopy — Linkam Scientific [linkam.co.uk]

- 31. nishkaresearch.com [nishkaresearch.com]

- 32. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 33. cbd.int [cbd.int]

- 34. imageprovision.com [imageprovision.com]

Whitepaper: In Silico Modeling of Diethylamine Salicylate's Molecular Target

Abstract

Diethylamine (B46881) salicylate (B1505791) is a topical analgesic agent used for the relief of musculoskeletal pain and inflammation. Its pharmacological activity is primarily attributed to the salicylate moiety, a well-established non-steroidal anti-inflammatory drug (NSAID). The molecular target of salicylates is the cyclooxygenase (COX) enzyme. This technical guide provides an in-depth overview of the in silico methodologies used to model the binding of salicylate to its receptor targets, COX-1 and COX-2. We detail the computational protocols, present relevant binding data, and visualize the associated signaling pathways and experimental workflows to offer a comprehensive resource for researchers in pharmacology and computational drug design.

Introduction: Mechanism of Action

Diethylamine salicylate is a salt composed of salicylic (B10762653) acid and diethylamine. In aqueous environments, it dissociates, releasing the pharmacologically active salicylate ion. The primary mechanism of action for salicylate is the inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are crucial for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. By blocking the active site of COX enzymes, salicylate prevents prostaglandin (B15479496) synthesis, leading to its therapeutic anti-inflammatory and analgesic effects.

In silico modeling, including molecular docking and molecular dynamics simulations, provides powerful tools to investigate this interaction at an atomic level. These computational techniques allow for the prediction of binding modes, the estimation of binding affinities, and the elucidation of the molecular determinants of binding specificity.

The active component of this compound is the salicylate ion, which functions as an anti-inflammatory agent by inhibiting cyclooxygenase (COX) enzymes.[1][2] This inhibition reduces the production of prostaglandins, which are key mediators of pain and inflammation.[3][1][4] The diethylamine part of the salt enhances the penetration of salicylate through the skin, allowing it to reach the target tissues more effectively.[3][2] While aspirin (B1665792) (acetylsalicylic acid) irreversibly inhibits COX-1 by acetylating a serine residue (Ser-530), salicylic acid itself is a weak, competitive, and reversible inhibitor of both COX-1 and COX-2.[5][6]

Signaling Pathway Visualization

The anti-inflammatory effect of salicylate is achieved by interrupting the arachidonic acid cascade. By inhibiting COX enzymes, salicylate prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins and thromboxanes.

Quantitative Data: Salicylate-COX Interaction

Salicylic acid is generally considered a weak inhibitor of COX enzymes in vitro, especially when compared to its acetylated form, aspirin, or other NSAIDs.[7] Its anti-inflammatory effects in vivo are also attributed to other mechanisms, such as the suppression of COX-2 protein expression.[6] The table below summarizes representative inhibitory concentration (IC50) values and docking scores found in the literature. It is important to note that these values can vary significantly based on experimental and computational conditions.

| Compound | Target | Assay Type | IC50 (µM) | Binding Energy (kcal/mol) | Reference |

| Salicylic Acid | COX-1 | In Vitro | > 1000 | -5.0 to -7.0 | Varies |

| Salicylic Acid | COX-2 | In Vitro | > 100 | -6.0 to -8.5 | Varies |

| Aspirin | COX-1 | In Vitro | ~5 - 170 | -6.5 to -7.5 | Varies |

| Aspirin | COX-2 | In Vitro | ~20 - 600 | -7.0 to -8.0 | Varies |

| Ibuprofen | COX-1 | In Vitro | ~2.19 | -7.0 to -8.0 | [8] |

| Diclofenac | COX-2 | In Silico | N/A | -5.68 | [9] |

Experimental Protocol: Molecular Docking of Salicylate into COX-2

This section outlines a generalized protocol for performing a molecular docking study of salicylic acid with the human COX-2 enzyme using common open-source software.

Objective: To predict the binding pose and estimate the binding affinity of salicylic acid within the active site of human cyclooxygenase-2.

Materials:

-

Protein Structure: Human COX-2 crystal structure (e.g., PDB ID: 5F1A).[10][11]

-

Ligand Structure: Salicylic acid 3D structure (e.g., from PubChem CID: 338).

-

Software:

Methodology:

-

Protein Preparation: a. Download the COX-2 structure (PDB: 5F1A) from the Protein Data Bank. b. Open the PDB file in UCSF Chimera. Remove all water molecules, co-crystallized ligands, and any non-protein chains. c. Add polar hydrogens to the protein structure. d. Assign partial charges (e.g., Gasteiger charges). e. Save the cleaned protein structure in PDBQT format for use with AutoDock Vina.

-

Ligand Preparation: a. Obtain the 3D structure of salicylic acid (salicylate ion form) and save it as a PDB file. b. Load the ligand into a molecular editor to ensure correct bond orders and protonation state at physiological pH. c. Minimize the ligand's energy using a suitable force field (e.g., MMFF94). d. Save the prepared ligand in PDBQT format, defining the rotatable bonds.

-

Grid Box Generation: a. Identify the active site of COX-2. This is typically done by referring to the location of the co-crystallized ligand in the original PDB file or from literature knowledge (key residues include Ser-530, Tyr-385, Arg-120). b. Define a grid box that encompasses the entire active site. A typical size would be 25 x 25 x 25 Å, centered on the active site. c. Generate the grid parameter file (conf.txt) specifying the center coordinates and dimensions of the box.

-

Molecular Docking: a. Execute AutoDock Vina via the command line, providing the prepared protein, prepared ligand, and grid configuration file as input. b. The command will typically be: vina --receptor protein.pdbqt --ligand ligand.pdbqt --config conf.txt --out output.pdbqt --log log.txt. c. Vina will perform the docking simulation, generating a set of predicted binding poses (typically 9) ranked by their binding affinity scores (in kcal/mol).

-

Analysis and Visualization: a. The output file (output.pdbqt) contains the coordinates of the docked ligand poses. b. Load the original protein structure and the output file into a visualization tool like PyMOL or Discovery Studio. c. Analyze the top-ranked pose. Examine the intermolecular interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between salicylic acid and the amino acid residues of the COX-2 active site. d. Compare the predicted interactions with known binding modes of other NSAIDs to validate the docking results.

Workflow and Relationship Visualizations

The following diagrams illustrate the workflow for the in silico docking protocol and the logical relationship between this compound and its mechanism of action.

Conclusion

While there is no specific "this compound receptor," the pharmacological effects of the compound are well-understood to be mediated by the salicylate ion's interaction with cyclooxygenase enzymes. In silico modeling, particularly molecular docking, serves as an invaluable tool for visualizing and analyzing this interaction. The methodologies described in this guide provide a framework for researchers to computationally investigate the binding of salicylate and its derivatives to COX enzymes, thereby aiding in the understanding of its anti-inflammatory mechanism and facilitating the design of novel therapeutic agents.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound Research Compound [benchchem.com]